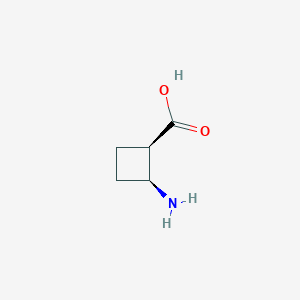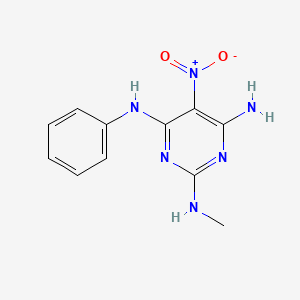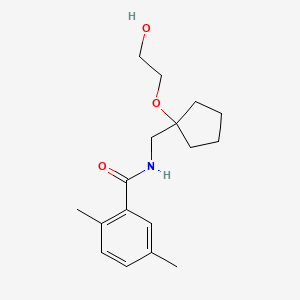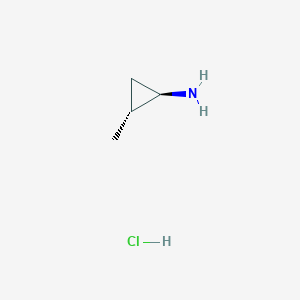![molecular formula C10H12ClN B2800200 [1-(2-Chlorophenyl)cyclopropyl]methanamine CAS No. 886365-68-0](/img/structure/B2800200.png)
[1-(2-Chlorophenyl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)cyclopropylmethanamine, commonly abbreviated as 1-CPCP, is a cyclic amine that is used as an intermediate in the synthesis of various compounds. It is an important building block in a variety of chemical reactions and has many applications in the fields of medicine, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
- A study by Meijere et al. (1989) focused on the synthesis of spirocyclopropane anellated heterocycles using methyl 2-chloro-2-cyclopropylidenacetate, demonstrating the compound's utility in constructing diverse heterocyclic structures through reactions with bidentate nucleophiles under phase transfer catalysis conditions Meijere et al., 1989.
Pharmacology and Drug Development
- Fuller (1968) investigated N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine and its analogs as monoamine oxidase inhibitors, showcasing their potential in altering serotonin levels and providing a basis for developing antidepressants and other therapeutic agents Fuller, 1968.
- Altinoz et al. (2019) explored the repurposing of methenamine, a compound with structural similarities to adamantane and cyclopropyl derivatives, for treating and radiosensitizing cancers and glioblastoma, highlighting the potential of such compounds in oncology Altinoz et al., 2019.
Chemical Interactions and Reactions
- Hicks et al. (1984) described an efficient synthesis of 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C starting with acetyl-1-14C chloride, contributing to the field of radiopharmaceuticals and tracing studies in biological systems Hicks et al., 1984.
Sensing Applications
- Guo et al. (2018) developed a novel photochromic diarylethene derivative containing a 2-(methylthio)benzenamine Schiff base unit for selective fluorometric and colorimetric sensing of multiple metal ions, demonstrating the versatility of chlorophenyl and cyclopropyl containing compounds in sensor development Guo et al., 2018.
properties
IUPAC Name |
[1-(2-chlorophenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWHSVSJTVKGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorophenyl)cyclopropyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2800119.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)


![Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2800133.png)


![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2800136.png)
![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)
